1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

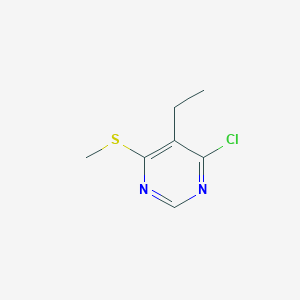

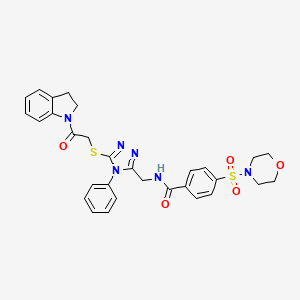

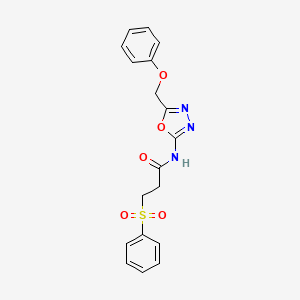

“1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride” is a chemical compound with the CAS Number 2171979-84-1 . It has a molecular weight of 216.28 and its IUPAC name is 1-(3,5-dimethylphenyl)ethane-1-sulfonyl fluoride .

Molecular Structure Analysis

The InChI code for “1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride” is 1S/C10H13FO2S/c1-7-4-8(2)6-10(5-7)9(3)14(11,12)13/h4-6,9H,1-3H3 .Applications De Recherche Scientifique

Deoxofluorination and Fluorination Agents

One significant application of sulfonyl fluoride derivatives is in the synthesis and reactivity of substituted phenylsulfur trifluorides. These compounds, particularly 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, have shown high stability and superior utility as deoxofluorinating agents. They exhibit high yields in the fluorination of alcohols, aldehydes, and ketones, among other functionalities. This makes them valuable in the preparation of fluorinated compounds, which are of interest in drug discovery and material science due to the unique properties imparted by fluorine atoms (Umemoto et al., 2010).

Fluoride Ion Sensors

Derivatives of sulfonyl fluorides have been utilized in the development of selective fluorescent and colorimetric sensors for fluoride ions. These sensors are capable of highly selective and sensitive detection of fluoride ions in various environments, demonstrating significant potential for applications in environmental monitoring and analysis (Wu et al., 2016).

Organic Semiconductor Sensors

Sulfonyl fluoride-based compounds have also been explored for their utility in organic semiconductor sensors, showing exceptional specificity toward fluoride ions. This highlights their potential in developing probes for specific detection of anions, which could have implications for environmental sensing and diagnostic applications (Aboubakr et al., 2013).

Synthesis of Sulfonyl Fluorides

Research into efficient synthetic methods for accessing sulfonyl fluorides is of great interest due to their application in sulfur(VI) fluoride exchange-based "click chemistry." A novel, environmentally benign electrochemical approach for preparing sulfonyl fluorides from thiols or disulfides and potassium fluoride has been reported. This method showcases the broad substrate scope and mild reaction conditions, underlining the versatility of sulfonyl fluorides in chemical synthesis (Laudadio et al., 2019).

Advanced Materials

Sulfonyl fluoride derivatives play a role in the synthesis of advanced materials. For example, new polyamides, polyimides, and poly(amide-imide)s containing a triphenylamine group have been developed, showcasing high glass transition temperatures and potential for use in high-performance polymer applications. These materials benefit from the introduction of sulfonyl fluoride groups, offering enhanced thermal stability and material properties (Liaw et al., 2002).

Safety And Hazards

The safety information for “1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride” includes the following hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

1-(3,5-dimethylphenyl)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2S/c1-7-4-8(2)6-10(5-7)9(3)14(11,12)13/h4-6,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQZFEAXCMAZBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)S(=O)(=O)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

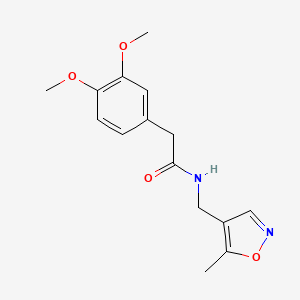

![2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2836940.png)

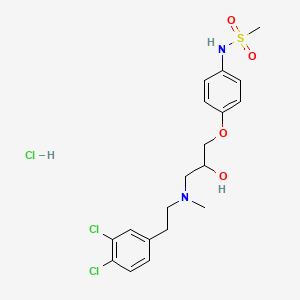

![N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2836952.png)

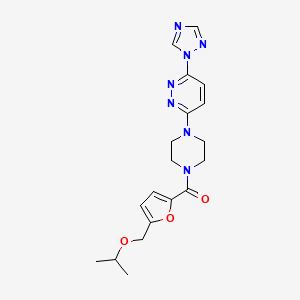

![N-allyl-1-(4-{[(4-fluorophenyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B2836957.png)